molecular formula C13H16OS B15300630 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one

1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one

Cat. No.: B15300630
M. Wt: 220.33 g/mol
InChI Key: WDOUQJNVHYILPI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by the presence of a cyclopropyl group, a 2-methylbenzylthio group, and an ethanone moiety

Synthetic Routes and Reaction Conditions:

    Thioether Formation: The synthesis of this compound typically involves the formation of a thioether bond. This can be achieved by reacting 1-cyclopropylethanone with 2-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenating agents like bromine or chlorine can be used to introduce halogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thioether-containing compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and cyclopropyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a fluorophenyl group instead of a methylbenzylthio group.

    1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Similar to the above but with the fluorine atom in a different position on the phenyl ring.

    1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one: This compound lacks the thioether linkage.

Uniqueness: 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thioether linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]ethanone

InChI

InChI=1S/C13H16OS/c1-10-4-2-3-5-12(10)8-15-9-13(14)11-6-7-11/h2-5,11H,6-9H2,1H3

InChI Key

WDOUQJNVHYILPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)C2CC2

Origin of Product

United States

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